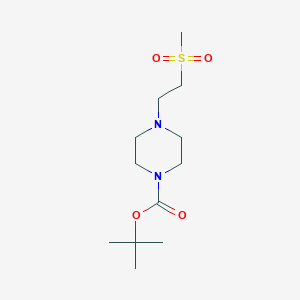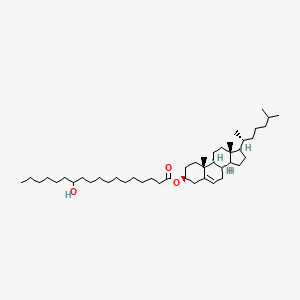
trans-Cyclopentan-1,2-diamin Dihydrochlorid
Übersicht
Beschreibung
Trans-Cyclopentane-1,2-diamine dihydrochloride is a useful research compound. Its molecular formula is C5H14Cl2N2 and its molecular weight is 173.08 g/mol. The purity is usually 95%.
The exact mass of the compound trans-Cyclopentane-1,2-diamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-Cyclopentane-1,2-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Cyclopentane-1,2-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chirale Liganden Synthese
trans-Cyclopentan-1,2-diamin Dihydrochlorid: ist ein chirales Diamin, das aufgrund seines Potenzials zur Synthese chiraler Liganden Interesse geweckt hat . Diese Liganden sind entscheidend für die asymmetrische Katalyse, die für die Herstellung enantiomerenreiner Pharmazeutika unerlässlich ist. Das Diamin dient als Gerüst, auf dem komplexe Liganden aufgebaut werden können, die die Stereochemie der resultierenden Moleküle beeinflussen.
Organische Synthese
In der organischen Synthese wird This compound verwendet, um cis-Cyclopentan-1,2-diamin-Derivate durch organophotoredox-katalysierte [3 + 2]-Cycloadditionen zu gewinnen . Dieser Prozess ist hoch diastereoselektiv und ermöglicht die Herstellung verschiedener Verbindungen mit potenziellen Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft.
Pharmazeutische Forschung
Die Derivate der Verbindung werden auf ihre biologische Aktivität untersucht. Als Baustein in der pharmazeutischen Forschung kann This compound zur Entwicklung neuer Medikamente führen . Seine Rolle bei der Synthese biologisch aktiver Verbindungen unterstreicht seine Bedeutung in der Arzneimittelforschung und -entwicklung.
Materialwissenschaften
In den Materialwissenschaften wird This compound verwendet, um bifunktionelle Diol-Monomere mit internen Amid- und Imingruppen zu synthetisieren . Diese Monomere sind wertvoll für die Herstellung neuartiger Polymere mit spezifischen mechanischen und chemischen Eigenschaften, die in verschiedenen industriellen Anwendungen nützlich sind.
Analytische Chemie
Diese Verbindung ist auch in der analytischen Chemie von Bedeutung, wo sie als Standard oder Reagenz bei chemischen Analysen verwendet werden kann . Ihre präzisen Reaktionen und ihr vorhersehbares Verhalten machen sie zu einem wertvollen Werkzeug zum Messen und Nachweis spezifischer Substanzen in einer Probe.
Umweltwissenschaften
Schließlich hat This compound potenzielle Anwendungen in den Umweltwissenschaften. Seine Derivate könnten bei der Synthese umweltfreundlicher Materialien oder in Prozessen verwendet werden, die die Umweltbelastung der chemischen Synthese minimieren .
Wirkmechanismus
Target of Action
It is known that this compound is widely used for the synthesis of ligands and receptors , suggesting that it may interact with various biological targets.
Mode of Action
The mode of action of trans-Cyclopentane-1,2-diamine dihydrochloride involves serving as a key intermediate in the preparation of various chiral ligands and catalysts . It is used as a scaffold for chiral ligands, receptors, and biologically active compounds .
Result of Action
The molecular and cellular effects of trans-Cyclopentane-1,2-diamine dihydrochloride’s action are likely to be diverse, given its role in the synthesis of a wide range of ligands, receptors, and biologically active compounds . The specific effects would depend on the particular compounds that are synthesized using trans-Cyclopentane-1,2-diamine dihydrochloride as an intermediate.
Biochemische Analyse
Biochemical Properties
Trans-Cyclopentane-1,2-diamine dihydrochloride plays a significant role in biochemical reactions, particularly as a scaffold for chiral ligands and receptors . It interacts with various enzymes and proteins, facilitating the formation of chiral complexes that are crucial in asymmetric synthesis . The compound’s ability to form stable complexes with metal ions makes it valuable in catalysis and other biochemical processes . Additionally, trans-Cyclopentane-1,2-diamine dihydrochloride has been employed in the synthesis of biologically active compounds, further highlighting its importance in biochemical research .
Cellular Effects
Trans-Cyclopentane-1,2-diamine dihydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . The compound’s interaction with cellular proteins can also modulate gene expression, impacting cell function and behavior . These effects make trans-Cyclopentane-1,2-diamine dihydrochloride a valuable tool in studying cellular mechanisms and developing therapeutic strategies .
Molecular Mechanism
At the molecular level, trans-Cyclopentane-1,2-diamine dihydrochloride exerts its effects through binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s chiral nature allows it to form specific interactions with target molecules, leading to changes in their activity and function . Additionally, trans-Cyclopentane-1,2-diamine dihydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-Cyclopentane-1,2-diamine dihydrochloride can change over time due to its stability and degradation properties . The compound’s extreme instability necessitates careful handling and storage to maintain its efficacy . Long-term studies have shown that trans-Cyclopentane-1,2-diamine dihydrochloride can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of trans-Cyclopentane-1,2-diamine dihydrochloride vary with different dosages in animal models . At lower doses, the compound can facilitate specific biochemical reactions without causing significant adverse effects . At higher doses, trans-Cyclopentane-1,2-diamine dihydrochloride may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
Trans-Cyclopentane-1,2-diamine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux . The compound’s role in these pathways can influence metabolite levels and overall cellular metabolism . Understanding the metabolic pathways associated with trans-Cyclopentane-1,2-diamine dihydrochloride is essential for elucidating its biochemical properties and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, trans-Cyclopentane-1,2-diamine dihydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The transport and distribution of trans-Cyclopentane-1,2-diamine dihydrochloride are critical factors in determining its efficacy in biochemical and pharmaceutical applications .
Subcellular Localization
Trans-Cyclopentane-1,2-diamine dihydrochloride exhibits specific subcellular localization, which can impact its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . Understanding the subcellular localization of trans-Cyclopentane-1,2-diamine dihydrochloride is crucial for elucidating its molecular mechanisms and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(1R,2R)-cyclopentane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCLGIZICFQJBX-ALUAXPQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735555 | |
| Record name | (1R,2R)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030390-38-5 | |
| Record name | (1R,2R)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1030390-38-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Benzyloxy)carbonyl]-2,4,5-trifluoro-D-phenylalanine](/img/structure/B1511747.png)
![N-[(Benzyloxy)carbonyl]-2,5-difluoro-D-phenylalanine](/img/structure/B1511755.png)

![6-Phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1511759.png)




![2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1511787.png)
![Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate](/img/structure/B1511788.png)



